molecular formula C22H21ClFN3O3S B11384442 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11384442
M. Wt: 461.9 g/mol
InChI Key: RPZMCBLEFODYTB-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, dimethoxyphenyl, fluorobenzyl, and sulfanyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a suitable nucleophile.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,4-dimethoxyphenyl isocyanate: Shares the chloro and dimethoxyphenyl groups but differs in the isocyanate functionality.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Contains the dimethoxyphenyl and ethyl groups but lacks the pyrimidine ring and other substituents.

Uniqueness

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H21ClFN3O3S/c1-29-18-8-7-14(11-19(18)30-2)9-10-25-21(28)20-16(23)12-26-22(27-20)31-13-15-5-3-4-6-17(15)24/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28)

InChI Key

RPZMCBLEFODYTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F)OC

Origin of Product

United States

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